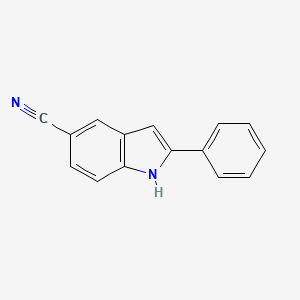

2-phenyl-1H-indole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-indole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2/c16-10-11-6-7-14-13(8-11)9-15(17-14)12-4-2-1-3-5-12/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFJGCSGRAMZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445737 | |

| Record name | 2-Phenyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96887-11-5 | |

| Record name | 2-Phenyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Indole and Nitrile Moieties in Organic Synthesis and Medicinal Chemistry

The foundation of 2-phenyl-1H-indole-5-carbonitrile's research appeal lies in the proven importance of its core chemical features: the indole (B1671886) nucleus and the nitrile group.

Rationale for Focused Academic Research on 2 Phenyl 1h Indole 5 Carbonitrile and Its Analogues

The specific combination of a phenyl group at the 2-position of an indole (B1671886) nucleus that also contains a carbonitrile group creates a molecule with a distinct three-dimensional structure and electronic distribution, making it a prime candidate for targeted research. The rationale for focusing on 2-phenyl-1H-indole-5-carbonitrile and its analogues is multifaceted, driven by the potential for discovering novel therapeutic agents.

Academic research into this class of compounds is often aimed at exploring structure-activity relationships (SAR). nih.gov By synthesizing and testing a variety of analogues—for instance, by altering the substituents on the phenyl ring—researchers can systematically probe how molecular changes affect biological activity. This approach is crucial for optimizing lead compounds to enhance potency and selectivity for a specific biological target.

Derivatives of 2-phenylindole (B188600) have demonstrated a remarkable breadth of biological activities, providing a strong justification for their continued investigation. Studies have revealed their potential as:

Anticancer Agents: Novel 2-phenylindole derivatives have been synthesized and shown to possess significant cytotoxic activity against various cancer cell lines, including breast adenocarcinoma. japsonline.comddtjournal.com Some analogues function as inhibitors of crucial pathways in cancer progression, such as the EGFR and BRAF pathways. nih.govmdpi.com

Antimicrobial Agents: Research has shown that 2-phenyl-1H-indoles exhibit notable antibacterial activity, in some cases being more effective against Gram-negative bacteria than Gram-positive ones. ijpsonline.comijpsonline.com Specific substituted derivatives have shown efficacy against strains like S. aureus and E. coli. ijsrset.com

Enzyme Inhibitors: Analogues of this compound have been investigated as potent and selective enzyme inhibitors. For example, thieno[2,3-b]pyridine-5-carbonitrile (B3116000) derivatives bearing a substituted phenyl group have been identified as inhibitors of Protein Kinase C-theta (PKCθ), a target for inflammatory diseases. nih.gov Other 2-phenylindole derivatives have been tested for their ability to inhibit enzymes like aldose reductase, which is implicated in diabetic complications. researchgate.net

Antioxidants: The 2-phenylindole scaffold has been associated with significant antioxidant properties, with some derivatives showing promising radical scavenging activity. ijpsonline.comresearchgate.netresearchgate.net

Overview of Key Research Domains for Indole Carbonitrile Derivatives

Targeted Synthesis of this compound Scaffold

The construction of the this compound core can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods are instrumental in the synthesis of complex molecules, including the this compound scaffold.

A prominent approach involves a one-pot palladium-catalyzed Sonogashira-type alkynylation and base-assisted cycloaddition. nih.gov This strategy utilizes substituted 2-iodoanilines and terminal alkynes as starting materials. The reaction proceeds through an initial Sonogashira coupling to form an alkynylated intermediate, which then undergoes a base-assisted intramolecular cyclization to yield the desired 2-arylindole derivative. nih.gov The presence of electron-withdrawing groups, such as a nitrile group at the 5-position of the indole ring, has been observed to facilitate the reaction, often leading to higher yields even at room temperature. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of 2-Arylindoles nih.gov

| Entry | 2-Iodoaniline (B362364) Substrate | Terminal Alkyne Substrate | Product | Yield (%) |

| 1 | 2-Iodoaniline | Phenylacetylene | 2-Phenyl-1H-indole | - |

| 2 | 4-Nitro-2-iodoaniline | Phenylacetylene | 5-Nitro-2-phenyl-1H-indole | 92 |

| 3 | 4-Cyano-2-iodoaniline | Phenylacetylene | This compound | 95 |

| 4 | 2-Iodo-4-(trifluoromethyl)aniline | Phenylacetylene | 2-Phenyl-5-(trifluoromethyl)-1H-indole | 85 |

Conditions: Substituted 2-iodoaniline (0.5 mmol), terminal alkyne (0.75 mmol), PdCl2(PPh3)2 (3 mol %), CuI (3 mol %), NHEt2 (1.5 equiv), NaOH (10 equiv), DMA, rt to 60 °C. nih.gov

The Buchwald modification of the Fischer indole synthesis also employs a palladium-catalyzed reaction, specifically the cross-coupling of aryl bromides and hydrazones. wikipedia.org This method supports the intermediacy of hydrazones in the classical Fischer indole synthesis and expands its scope by allowing the use of various ketones through hydrazone exchange. wikipedia.org

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have gained significant attention in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. These strategies are particularly valuable for the synthesis of heterocyclic compounds like indoles.

A notable example is the synthesis of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. mdpi.com This one-pot, three-component reaction involves the condensation of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a catalytic amount of triethylamine. mdpi.com While not directly yielding this compound, this methodology highlights the power of MCRs in constructing complex indole-containing scaffolds.

Another approach involves the synthesis of trisubstituted thiazoles through a one-pot reaction of arylglyoxal, indole, and aryl thioamides in acetic acid. researchgate.net This reaction forms multiple new bonds in a single operation. Furthermore, a greener, one-pot methodology for synthesizing 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been developed using a multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole with sulfamic acid as a catalyst. researchgate.net

Fischer Indole Synthesis and its Modified Protocols

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the oldest and most reliable methods for preparing indoles. wikipedia.orgbyjus.com The classic procedure involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes an acid-catalyzed wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole ring. wikipedia.orgbyjus.com

For the synthesis of 2-phenyl-1H-indole derivatives, phenylhydrazine is reacted with acetophenone (B1666503) in the presence of an acid catalyst like sulfuric acid. e-journals.inijnrd.org The initially formed acetophenone phenylhydrazone undergoes cyclization to yield the 2-phenylindole. ijnrd.org This method can be adapted to produce this compound by starting with a p-cyanophenylhydrazine.

Mechanism of the Fischer Indole Synthesis: wikipedia.orgbyjus.com

Formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound.

Tautomerization of the phenylhydrazone to an enamine.

Protonation of the enamine.

A cyclic wikipedia.orgwikipedia.org-sigmatropic rearrangement.

Formation of a diimine intermediate.

Cyclization to an aminoacetal.

Elimination of ammonia (B1221849) to form the aromatic indole ring.

Modifications to the classical Fischer indole synthesis have been developed to improve yields, broaden the substrate scope, and allow for milder reaction conditions. The Buchwald modification, as mentioned earlier, utilizes a palladium-catalyzed cross-coupling reaction. wikipedia.org

Other Novel Synthetic Routes and Catalytic Systems

Research continues to uncover novel synthetic pathways and catalytic systems for the construction of indole scaffolds. One such approach is the palladium-catalyzed dual C-H activation for the synthesis of indolo[1,2-f]phenanthridines from N-(2-halophenyl)-indoles and iodobenzenes. rsc.org This method involves the formation of two C-C bonds through a sequential C-H bond activation process.

The direct synthesis of annulated indoles has also been achieved through palladium-catalyzed double alkylations. rsc.org Furthermore, the use of various sources of the cyano group in palladium-catalyzed cross-coupling reactions, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or zinc cyanide, has been explored for the synthesis of indole-2-carbonitriles. mdpi.com

Derivatization Strategies for this compound

Once the this compound scaffold is synthesized, its functional groups can be further modified to create a diverse range of derivatives.

N-Alkylation of the indole nitrogen is a common derivatization strategy. nih.gov This can be achieved by treating the indole with a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent like methyl iodide, benzyl (B1604629) bromide, or propargyl bromide. nih.gov

The nitrile group at the C5 position also offers a handle for further transformations. For example, the 3-cyano-2-phenylindole can be obtained from the corresponding 3-carboxaldehyde oxime under ultrasound irradiation with copper(II) acetate (B1210297) as a catalyst. nih.gov While this is at the 3-position, similar transformations could potentially be applied to the 5-cyano group.

Furthermore, electrophilic substitution reactions can introduce additional functional groups onto the indole ring. For instance, iodination at the C3 position of 1H-indole-2-carbonitrile can be accomplished using potassium hydroxide (B78521) and iodine in DMF. mdpi.com The resulting 3-iodo derivative can then undergo further cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, to introduce a variety of substituents. mdpi.com

N-Alkylation and N-Acylation of the Indole Nitrogen

The nitrogen atom of the indole ring in this compound is a key site for functionalization. Its nucleophilicity allows for the introduction of various alkyl and acyl groups, which can significantly alter the molecule's properties and provide handles for further transformations.

N-Alkylation: The deprotonated indole nitrogen acts as a potent nucleophile. youtube.com Treatment with a strong base, such as sodium hydride (NaH), generates the corresponding indolide anion, which readily undergoes SN2 reaction with alkyl halides. youtube.com This method allows for the introduction of a wide range of alkyl substituents at the N1 position. For instance, indole derivatives can be N-alkylated using reagents like propargyl bromide in the presence of NaH in DMF. nih.gov Nickel-catalyzed cross-coupling reactions have also emerged as a powerful method for the enantioselective N-alkylation of indoles bearing cyano groups on the benzene (B151609) ring. nih.gov These reactions often utilize indole-derived alkenes as nucleophiles under mild conditions. nih.gov

N-Acylation: N-acylation is another fundamental transformation, often employed to protect the indole nitrogen or to synthesize precursors for more complex structures. lookchem.com Direct coupling of carboxylic acids to the indole nitrogen can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). lookchem.com This method avoids the need for unstable acyl chlorides. lookchem.comrsc.org Alternatively, thioesters have been developed as stable acyl sources for the chemoselective N-acylation of indoles, typically requiring a base like cesium carbonate in a solvent such as xylene. beilstein-journals.org

Table 1: Representative N-Alkylation and N-Acylation Reactions on Indole Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | 1. NaH, DMF; 2. Alkyl halide (e.g., Propargyl bromide) | 1-Alkyl-1H-indole | youtube.comnih.gov |

| N-Acylation (DCC Coupling) | Carboxylic acid, DCC, DMAP, CH₂Cl₂ | 1-Acyl-1H-indole | lookchem.com |

| N-Acylation (Thioester) | Thioester, Cs₂CO₃, Xylene, 140 °C | 1-Acyl-1H-indole | beilstein-journals.org |

| N-Alkylation (Ni-catalyzed) | Indole-alkene, Aryl bromide, Ni catalyst, Chiral ligand | Chiral N-alkylindole | nih.gov |

Electrophilic and Nucleophilic Substitutions on the Phenyl Ring

The 2-phenyl substituent of the indole core is a benzene ring and is susceptible to electrophilic aromatic substitution. The directing effects of the indole moiety and any existing substituents on the phenyl ring govern the regioselectivity of these reactions. youtube.com

Electrophilic Substitution: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be performed on the phenyl ring. youtube.com The indole ring itself is a moderately activating group, directing incoming electrophiles to the ortho and para positions. However, the presence of other substituents on the phenyl ring will also influence the position of substitution. For example, in a related system, bromination of ethylbenzene (B125841) directs the incoming bromine to the ortho and para positions relative to the ethyl group. youtube.com

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic aromatic substitution on an unsubstituted phenyl ring is generally difficult. However, if the phenyl ring is substituted with strong electron-withdrawing groups (like a nitro group) at positions ortho or para to a leaving group (like a halogen), SNAr can occur.

Functionalization at Various Positions of the Indole Ring (e.g., C3, C5)

The indole ring itself provides multiple avenues for functionalization, with the C3 and C5 positions being particularly important for derivatization.

Functionalization at C3: The C3 position of the indole ring is the most nucleophilic carbon and is highly susceptible to electrophilic attack.

Iodination: The C3 position of indole-2-carbonitriles can be readily iodinated using iodine and potassium hydroxide in DMF, installing a versatile handle for subsequent cross-coupling reactions. nih.gov

Cross-Coupling Reactions: The resulting 3-iodoindoles are excellent substrates for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the C3 position. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl groups. nih.gov

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or vinyl groups. nih.gov

Heck Coupling: Reaction with alkenes introduces alkenyl groups. nih.gov

Stille Coupling: Reaction with organostannanes provides another route to C-C bond formation. nih.gov

Friedel-Crafts Alkylation: The C3 position can undergo Friedel-Crafts alkylation with activated alcohols, such as those from γ-hydroxybutyrolactams, in the presence of a Lewis acid to form complex polynuclear derivatives. mdpi.com

Conversion of Aldehyde: If a formyl group is present at C3, it can be converted into a cyano group via its oxime derivative, using copper(II) acetate as a catalyst under ultrasound irradiation. nih.gov

Functionalization at C5: The C5 position, bearing the nitrile group in the parent compound, is typically functionalized by starting with a different substituent at that position, which is then converted to the nitrile.

From 5-Bromoindoles: The 5-bromo-2-phenyl-1H-indole derivative is a key intermediate. The bromine atom serves as an excellent leaving group for transition metal-catalyzed reactions.

Cyanation: The most direct route to the 5-carbonitrile is the palladium-catalyzed cyanation of 5-bromo-2-phenylindole using a cyanide source like zinc cyanide (Zn(CN)₂).

Suzuki-Miyaura and Sonogashira Coupling: Before cyanation, the 5-bromo derivative can be used in Suzuki-Miyaura or Sonogashira couplings to introduce aryl or alkynyl groups, demonstrating the versatility of this position for building molecular complexity.

From 5-Nitroindoles: The synthesis can proceed via 5-nitro-2-phenyl-1H-indole. nih.gov The nitro group can be reduced to a 5-amino group using catalysts like Pd/C under a hydrogen atmosphere. nih.gov The resulting amine can then be converted to the nitrile via a Sandmeyer reaction.

Table 2: C3 and C5 Functionalization of the 2-Phenylindole Core

| Position | Reaction | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| C3 | Iodination | I₂, KOH, DMF | 3-Iodo-2-phenylindole | nih.gov |

| C3 | Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-2-phenylindole | nih.gov |

| C3 | Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst | 3-Aryl-2-phenylindole | nih.gov |

| C3 | Friedel-Crafts Alkylation | γ-Hydroxybutyrolactam, Lewis Acid | 3-Alkyl-2-phenylindole derivative | mdpi.com |

| C5 | Cyanation (from Bromo) | Zn(CN)₂, Pd catalyst | 5-Cyano-2-phenylindole | mdpi.com |

| C5 | Reduction (from Nitro) | H₂, Pd/C | 5-Amino-2-phenylindole | nih.gov |

Heterocyclic Annulation and Fusion with Other Ring Systems

The this compound framework can serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve the formation of new rings by utilizing reactive sites on both the indole and phenyl moieties.

Rhodium-catalyzed oxidative annulation represents a powerful strategy for this purpose. nih.gov This reaction involves the C-H activation of the ortho-C-H bonds on the 2-phenyl ring, followed by coupling with an alkene or alkyne and subsequent intramolecular cyclization onto the indole nitrogen (aza-Michael reaction). nih.gov This process, which can use molecular oxygen as the sole oxidant, leads to the formation of valuable polycyclic aromatic compounds like 6H-isoindolo[2,1-a]indoles. nih.gov The reaction of 2-phenyl-1H-indoles with alkynes under similar rhodium-catalyzed conditions can assemble indolo[2,1-a]isoquinoline skeletons. nih.gov The efficiency of these annulations can be sensitive to substituents on both the indole and phenyl rings. nih.gov

Mechanistic Elucidation of Synthetic Pathways

The primary method for constructing the 2-phenylindole skeleton is the Fischer indole synthesis. e-journals.inorgsyn.org The accepted mechanism involves three key steps:

Phenylhydrazone Formation: The synthesis begins with the condensation of an appropriately substituted phenylhydrazine (e.g., 4-cyanophenylhydrazine) with a ketone (acetophenone) to form a phenylhydrazone. e-journals.inorgsyn.org

Tautomerization: The phenylhydrazone tautomerizes to its enehydrazine form. This is a crucial step that sets up the subsequent cyclization. e-journals.in

nih.govnih.gov-Sigmatropic Rearrangement and Cyclization: The enehydrazine undergoes a nih.govnih.gov-sigmatropic rearrangement (similar to a Claisen rearrangement) under acidic conditions (e.g., H₂SO₄, ZnCl₂, or polyphosphoric acid). e-journals.inijnrd.org This forms a new C-C bond and breaks the N-N bond, leading to a di-imine intermediate. Subsequent loss of ammonia and aromatization yields the final indole ring system. e-journals.in

For the oxidative annulation reactions, mechanistic studies suggest a pathway involving C-H activation at the phenyl ring by a Rh(III) species, followed by insertion of the alkene/alkyne. nih.gov The resulting intermediate then undergoes an intramolecular aza-Michael reaction, where the indole nitrogen attacks the newly introduced chain. The catalytic cycle is completed by the reoxidation of the resulting Rh(I) species back to Rh(III) by an oxidant, such as molecular oxygen. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of this compound and its derivatives reveals characteristic signals for the protons in the indole and phenyl rings. For the parent compound, 2-phenyl-1H-indole, the ¹H NMR spectrum in CDCl₃ shows a broad singlet for the N-H proton around 8.28 ppm. chemicalbook.com The aromatic protons of the indole and phenyl rings typically appear in the range of 6.8 to 7.7 ppm. chemicalbook.com

For a derivative, 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride, the ¹H NMR spectrum in DMSO-d₆ showed distinct signals that could be assigned to the protons of the indole, phenyl, and pyridinium (B92312) moieties. mdpi.com The chemical shifts are influenced by the substituents on the indole and phenyl rings. For instance, in a series of 2-phenyl-1H-indole derivatives, the chemical shifts of the aromatic protons vary depending on the nature and position of the substituents. rsc.org

Table 1: Selected ¹H NMR Data for 2-phenyl-1H-indole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 2-phenyl-1H-indole | CDCl₃ | 8.28 (s, 1H, NH), 7.63 (m, 2H), 7.42 (m, 1H), 7.38 (m, 1H), 7.31 (m, 1H), 7.19 (m, 1H), 7.13 (m, 1H), 6.82 (d, 1H) chemicalbook.com |

| 3-methyl-2-phenyl-1H-indole | CDCl₃ | 8.11 (s, 1H, NH), 7.67 (d, 1H), 7.62 (dd, 2H), 7.52 (dd, 2H), 7.40 (m, 2H), 7.27 (m, 1H), 7.22 (m, 1H), 2.53 (s, 3H, CH₃) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. In the ¹³C NMR spectrum of 2-phenyl-1H-indole, the carbon signals for the aromatic rings are observed in the downfield region, typically between 100 and 140 ppm. chemicalbook.com The presence of the nitrile group in this compound would introduce a characteristic signal for the cyano carbon.

For substituted derivatives, the chemical shifts of the carbon atoms are affected by the electronic nature of the substituents. For example, the ¹³C NMR spectrum of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride was used to confirm the structure, with assignments aided by 2D NMR experiments. mdpi.com

Table 2: Selected ¹³C NMR Data for 2-phenyl-1H-indole and its Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| 2-phenyl-1H-indole | CDCl₃ | Aromatic carbons observed in the range of 109.8-136.5 ppm. chemicalbook.comresearchgate.net |

| 3-methyl-2-phenyl-1H-indole | CDCl₃ | Aromatic carbons at δ 108.79-135.99, methyl carbon at δ 9.81. rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for elucidating the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com It is instrumental in identifying adjacent protons in the aromatic rings of this compound and its derivatives. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms. sdsu.eduemerypharma.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different fragments of the molecule, such as the linkage between the phenyl group and the indole core. mdpi.comresearchgate.net

For instance, in the structural elucidation of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride, HMBC and HSQC experiments were essential for the definitive assignment of the ¹³C NMR signals. mdpi.com

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the indole ring typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group is a strong and sharp band usually found in the 2210-2260 cm⁻¹ region. rsc.org The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. researchgate.net

In a study of 2-phenyl-1H-indole derivatives, the IR spectra showed characteristic bands for N-H stretching, as well as aromatic C-H and C=C stretching vibrations. rsc.org For example, a derivative containing a carbonyl group exhibited a strong absorption band around 1683-1696 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Frequencies for 2-phenyl-1H-indole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (indole) | Stretching | 3280-3446 | rsc.org |

| C≡N (nitrile) | Stretching | ~2222 | rsc.org |

| C=O (carbonyl) | Stretching | 1683-1696 | rsc.org |

| Aromatic C-H | Stretching | >3000 | researchgate.net |

Theoretical calculations using density functional theory (DFT) can be employed to predict the vibrational frequencies of indole derivatives, which can then be compared with the experimental IR spectra to aid in the assignment of the observed bands. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. This is a critical step in confirming the identity of a newly synthesized compound.

For several derivatives of 2-phenyl-1H-indole, HRMS using electrospray ionization (ESI) was used to confirm their molecular formulas. The observed m/z values for the protonated molecules [M+H]⁺ were found to be in excellent agreement with the calculated values. rsc.org For example, the calculated m/z for C₂₂H₁₆BrN₂O [M+H]⁺ was 403.0441, and the found value was 403.0436. rsc.org Similarly, for C₂₂H₁₆FN₂O [M+H]⁺, the calculated value was 343.1241, and the found value was 343.1234. rsc.org These precise measurements provide unequivocal confirmation of the elemental composition of the synthesized molecules.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. In EI-MS, the analyte is bombarded with high-energy electrons, typically at 70 eV, causing ionization and extensive fragmentation.

For this compound (C₁₅H₁₀N₂), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 218.25. The fragmentation pattern can be predicted based on the stable 2-phenylindole core and the nitrile substituent. The analysis of the parent compound, 2-phenyl-1H-indole (C₁₄H₁₁N, MW: 193.24), shows a very intense molecular ion peak at m/z 193, which is often the base peak, indicating the high stability of the aromatic indole system. researchgate.netnist.gov Fragmentation of this core is limited, but may include ions at m/z 165 due to the loss of HCN, and at m/z 89. researchgate.net

For this compound, the key fragmentation pathways would involve the stable indole and phenyl rings. The molecular ion (M⁺) at m/z 218 would be prominent. Characteristic fragments might include:

[M-1]⁺ (m/z 217): Loss of a hydrogen atom.

[M-HCN]⁺ (m/z 191): Loss of hydrogen cyanide from the indole ring, a common pathway for indoles.

[M-C₇H₅]⁺ (m/z 141): Loss of the phenyl radical.

[C₆H₅]⁺ (m/z 77): The phenyl cation itself.

A data table summarizing the expected major fragments is presented below.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula of Fragment |

| 218 | Molecular Ion [M]⁺ | [C₁₅H₁₀N₂]⁺ |

| 217 | [M-H]⁺ | [C₁₅H₉N₂]⁺ |

| 191 | [M-HCN]⁺ | [C₁₄H₉N]⁺ |

| 165 | Loss of nitrile and acetylene | [C₁₃H₉]⁺ |

| 89 | Fragment from indole ring cleavage | [C₇H₅]⁺ or related species |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and high-molecular-weight compounds. It typically generates pseudomolecular ions, such as the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, with minimal fragmentation. This makes it an excellent tool for confirming the molecular weight of a compound.

For this compound, with a molecular weight of 218.25, ESI-MS in positive ion mode would be expected to show a prominent signal at m/z 219.26 for the [M+H]⁺ ion. This is confirmed by high-resolution mass spectrometry (HRMS) data for related indole carbonitriles, which consistently show the [M+H]⁺ ion as a major peak. nih.gov For instance, derivatives such as 1-(3-(4-chlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile have been identified by their [M+H]⁺ ion at m/z 291.06901. nih.gov

This technique is highly sensitive and provides an accurate molecular weight, which is a critical first step in structure confirmation.

Table 2: Expected ESI-MS Ions for this compound

| Ion Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₅H₁₁N₂]⁺ | 219.0917 |

| [M+Na]⁺ | [C₁₅H₁₀N₂Na]⁺ | 241.0736 |

| [M+K]⁺ | [C₁₅H₁₀N₂K]⁺ | 257.0476 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing complex mixtures, assessing compound purity, and performing quantitative analysis.

In the context of this compound, an LC-MS method would typically employ a reverse-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to facilitate protonation for ESI-MS detection.

The retention time (RT) of the compound would be a characteristic property under specific chromatographic conditions. Following elution from the column, the mass spectrometer would detect the [M+H]⁺ ion at m/z 219.26, confirming the identity of the peak. The purity of the sample can be assessed by the presence of a single major peak in the chromatogram with the correct mass. While specific retention times are dependent on the exact method, a representative setup is described in the table below.

Table 3: Representative LC-MS Parameters for this compound

| Parameter | Condition |

| LC System | HPLC or UPLC |

| Column | Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 5 minutes |

| Flow Rate | e.g., 0.4 mL/min |

| MS Detector | ESI Positive Ion Mode |

| Monitored Ion | [M+H]⁺ = 219.26 m/z |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule's structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), data from closely related indole derivatives provide significant insight into its expected solid-state conformation. nih.gov For example, the crystal structures of other substituted indoles reveal that the indole ring system is generally planar. The dihedral angle between the indole ring and the phenyl substituent at the 2-position is a key conformational feature. In a related compound, the dihedral angle between the indole ring and a pendant phenyl ring was found to be 64.92 (5)°.

In the crystal lattice, molecules of this compound would likely be stabilized by intermolecular forces such as N-H···N hydrogen bonds, where the indole N-H acts as a donor and the nitrile nitrogen acts as an acceptor, potentially forming dimers or chains. nih.gov Pi-pi stacking interactions between the aromatic rings would also be expected to play a significant role in the crystal packing.

Table 4: Expected Crystallographic Parameters for this compound (based on analogs)

| Parameter | Expected Value/System |

| Crystal System | Likely Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c, P-1 |

| Key Interactions | N-H···N hydrogen bonding, π-π stacking |

| Key Feature | Planar indole core |

| Key Angle | Dihedral angle between indole and phenyl rings |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

For this compound, with the molecular formula C₁₅H₁₀N₂, the theoretical elemental composition can be calculated based on its molecular weight of 218.25 g/mol .

Table 5: Elemental Analysis Data for this compound

| Element | Molecular Formula | Atomic Weight ( g/mol ) | Theoretical % | Found % (Typical Acceptable Range) |

| Carbon (C) | C₁₅ | 12.01 | 82.55% | 82.2% - 82.9% |

| Hydrogen (H) | H₁₀ | 1.008 | 4.62% | 4.3% - 5.0% |

| Nitrogen (N) | N₂ | 14.01 | 12.84% | 12.5% - 13.2% |

This analysis serves as a final check to confirm that the synthesized compound has the correct empirical formula, complementing the structural data obtained from mass spectrometry and the definitive solid-state structure from X-ray crystallography.

Structure Activity Relationship Sar Studies and Ligand Design Principles for 2 Phenyl 1h Indole 5 Carbonitrile Analogues

Systematic Modification of the 2-phenyl-1H-indole-5-carbonitrile Core for Biological Activity Modulation

Systematic structural modifications of the this compound core have been instrumental in modulating the biological activity of its analogues. Researchers have explored substitutions at various positions on both the indole (B1671886) ring and the 2-phenyl ring to enhance potency and selectivity for different biological targets. nih.govnih.gov

For instance, in the context of anti-inflammatory agents, a series of fused pyrrole (B145914) derivatives, structurally related to indoles, were synthesized and tested. This study revealed that specific substitutions significantly influenced their anti-inflammatory effects. semanticscholar.org Similarly, in the development of CB1 receptor allosteric modulators, modifications on the indole and phenyl rings of 1H-indole-2-carboxamides were systematically explored. nih.gov These studies found that small alkyl groups at the C3 position of the indole ring and specific substitutions on the phenyl ring were crucial for activity. nih.gov

The synthesis of 2-arylindole derivatives as potential nitric oxide synthase and NFκB inhibitors also highlights the importance of systematic modification. nih.gov In this research, a variety of substituents were introduced on the 2-aryl ring, demonstrating that both electron-donating and electron-withdrawing groups were well-tolerated and led to compounds with moderate to good yields. nih.gov Furthermore, functionalization at the 3-position of the 2-phenylindole (B188600) scaffold with groups like oxime and cyano yielded derivatives with potent inhibitory activities. nih.gov

The following table summarizes the impact of systematic modifications on the biological activity of 2-phenyl-1H-indole analogues, drawing from various studies.

Table 1: Impact of Systematic Modifications on Biological Activity

| Modification Site | Substituent Type | Observed Biological Effect | Reference |

| Indole 3-position | Oxime, Cyano | Potent nitric oxide synthase and NFκB inhibition | nih.gov |

| Indole C3 position | Short alkyl chains | Retained CB1 allosteric modulator activity | nih.gov |

| 2-Aryl ring | Electron-donating/withdrawing groups | Tolerated for synthesis of nitric oxide synthase and NFκB inhibitors | nih.gov |

| Phenyl ring B (of 1H-indole-2-carboxamide) | Piperidinyl or dimethylamino at 4-position | Preferred for CB1 activity | nih.gov |

These examples underscore the power of systematic modification in fine-tuning the pharmacological profile of this compound analogues for a diverse range of therapeutic applications.

Influence of Substituent Electronic and Steric Properties on Molecular Interactions

The electronic and steric properties of substituents on the this compound framework play a pivotal role in dictating their molecular interactions with biological targets. The nature of these substituents can significantly alter the binding affinity and efficacy of the resulting analogues.

The electronic character of a substituent, whether it is electron-donating or electron-withdrawing, can influence the electron density distribution across the indole and phenyl rings. This, in turn, affects the strength of crucial interactions such as hydrogen bonds and π-π stacking with amino acid residues in the target protein's binding pocket. For example, in the study of phenyl 2,4,6-trinitrophenyl ethers, the electronic effects of ring substituents were found to directly impact the rate and equilibrium constants of the reaction. rsc.org

Steric hindrance is another critical factor. The size and shape of a substituent can either facilitate or hinder the optimal positioning of the ligand within the binding site. Bulky substituents may cause steric clashes, preventing the molecule from adopting the ideal conformation for binding. Conversely, in some cases, a larger substituent might be necessary to occupy a specific hydrophobic pocket, thereby enhancing binding affinity. Research on 5-(substituted phenyl)-2-formylpyrroles demonstrated how varying steric features at the phenyl ring influenced the supramolecular arrangements through different types of interactions. rsc.orgresearchgate.net Similarly, in the development of 5-HT2C agonists, the bulk of a substituent at the C-5 position was found to inversely correlate with potency, suggesting that a large volume in that region was detrimental to activity. nih.gov

The interplay between electronic and steric effects is often complex. In the reaction of phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline, a significant reduction in the reaction rate was attributed to increased steric hindrance in both the formation of the intermediate and the proton transfer step. rsc.org

The following interactive table illustrates the influence of substituent properties on molecular interactions based on findings from various studies.

Table 2: Influence of Substituent Properties on Molecular Interactions

| Property | Effect on Molecular Interactions | Example Compound Class | Reference |

| Electronic | Modulates electron density, affecting hydrogen bonding and π-π stacking. | Phenyl 2,4,6-trinitrophenyl ethers | rsc.org |

| Steric | Influences ligand conformation and fit within the binding site. | 5-(Substituted phenyl)-2-formylpyrroles | rsc.orgresearchgate.net |

| Steric | Large substituents can decrease potency due to steric hindrance. | 5-HT2C receptor agonists | nih.gov |

| Electronic & Steric | Combined effects can significantly alter reaction rates and binding affinity. | Phenyl 2,4,6-trinitrophenyl ethers with N-methylaniline | rsc.org |

A thorough understanding of these electronic and steric influences is crucial for the rational design of this compound analogues with improved pharmacological profiles.

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov For this compound analogues, QSAR models have been instrumental in predicting the activity of new derivatives and in understanding the key structural features required for potency.

The development of a QSAR model typically involves a dataset of compounds with known biological activities, which are then converted into numerical descriptors representing their structural, electronic, and physicochemical properties. Statistical methods, such as partial least squares (PLS) regression and multiple linear regression (MLR), are then employed to build a mathematical model that relates these descriptors to the biological activity. biointerfaceresearch.comnih.gov

A study on 2-phenyl-1H-indole derivatives with antiproliferative activity against breast cancer cell lines successfully developed QSAR models using PLS regression. biointerfaceresearch.com The models showed a good correlation between the predicted and observed biological activities. biointerfaceresearch.com Similarly, a QSAR study on indeno[1,2-b]indole (B1252910) derivatives, which are structurally related to the 2-phenyl-indole core, resulted in a reliable model with high correlation and cross-validation coefficients. nih.gov This model was subsequently used to predict the activity of other compounds. nih.govresearchgate.net

Validation is a critical step to ensure the predictive power of a QSAR model. Internal validation techniques like leave-one-out (LOO) cross-validation and bootstrapping are commonly used. biointerfaceresearch.com External validation, where the model's predictive ability is tested on a set of compounds not used in the model development (the test set), is also crucial. nih.govnih.gov A good QSAR model should have high values for the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q² or R²cv). biointerfaceresearch.comnih.gov

The following interactive table summarizes key parameters from QSAR studies on indole-related compounds.

Table 3: QSAR Model Validation Parameters for Indole-Related Compounds

| Compound Class | Statistical Method | r² | q² (LOO) | External Validation (r²_pred) | Reference |

| 2-Phenyl-1H-indole derivatives | Partial Least Squares (PLS) | High correlation reported | High predictive power reported | High predictive power reported | biointerfaceresearch.com |

| Indeno[1,2-b]indole derivatives | Not specified | 0.94 | 0.72 | 0.77 | nih.gov |

| Estrogen Receptor Binders | CoMFA | 0.91 | 0.66 (improved to 0.71 with phenol (B47542) indicator) | 0.71 and 0.62 | nih.gov |

These QSAR models serve as valuable guides for the rational design of new, more potent this compound analogues by identifying the molecular descriptors that are most influential for their biological activity.

Rational Design Principles: Scaffold Hopping and Bioisosteric Replacements

Rational drug design for this compound analogues often employs strategies like scaffold hopping and bioisosteric replacement to optimize lead compounds. nih.govscispace.com These approaches aim to improve pharmacological properties, enhance synthetic accessibility, and explore novel chemical space while retaining or improving biological activity. nih.govscispace.com

Scaffold hopping involves replacing the core structure (scaffold) of a molecule with a different one that maintains a similar three-dimensional arrangement of key functional groups. nih.govunipa.it This can lead to the discovery of new chemical series with improved properties or different intellectual property landscapes. For 2-phenyl-1H-indole derivatives, this could mean replacing the indole core with another heterocyclic system that presents the phenyl group and other key substituents in a comparable spatial orientation. A review on aurone (B1235358) optimization highlights scaffold hopping as a promising approach, where the central scaffold is substituted with a bioisosteric core to find more potent compounds. unipa.it

The following table provides examples of how these rational design principles can be applied to the this compound scaffold.

Table 4: Application of Rational Design Principles

| Design Principle | Description | Potential Application to this compound | Reference |

| Scaffold Hopping | Replacing the indole core with a different heterocyclic system while maintaining the spatial arrangement of key functional groups. | Replacing the indole with a benzofuran, benzothiophene, or other bioisosteric cores. | nih.govunipa.it |

| Bioisosteric Replacement | Exchanging the 5-carbonitrile group with other functional groups (e.g., trifluoromethyl, oxadiazole) to modulate electronic properties and metabolic stability. | Replacing the nitrile group with other electron-withdrawing groups. | nih.govscispace.comrsc.org |

By leveraging these rational design strategies, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop novel and improved therapeutic agents.

Analysis of this compound as a Privileged Scaffold in Ligand Design

The 2-phenyl-1H-indole core is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds that target a diverse range of proteins, including G protein-coupled receptors (GPCRs), enzymes, and ion channels. rsc.orgnih.gov The addition of a 5-carbonitrile group further enhances its utility as a versatile template for ligand design.

The privileged nature of the 2-phenyl-indole scaffold can be attributed to several factors. Its relatively rigid, planar structure provides a well-defined framework for the precise spatial orientation of substituents. The indole nitrogen can act as a hydrogen bond donor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions with the target protein. These features allow it to effectively mimic the binding motifs of endogenous ligands or to fit into specific binding pockets. nih.gov

The 2-phenyl-indole scaffold has been successfully incorporated into ligands for various targets. For example, 3-substituted 2-phenyl-indoles have been identified as allosteric modulators for the G protein-coupled receptor GPRC6A. rsc.org Furthermore, derivatives of this scaffold have shown promise as antiproliferative agents, nitric oxide synthase inhibitors, and NFκB inhibitors. nih.govbiointerfaceresearch.com

The versatility of the this compound scaffold is further demonstrated by the wide range of biological activities exhibited by its analogues. The ability to systematically modify this core structure allows for the fine-tuning of its pharmacological properties to achieve desired potency and selectivity for a specific target. rsc.orgnih.gov

The following table highlights some of the biological targets and activities associated with the 2-phenyl-indole privileged scaffold.

Table 5: Biological Targets and Activities of the 2-Phenyl-Indole Scaffold

| Biological Target Class | Specific Target Example | Associated Biological Activity | Reference |

| G Protein-Coupled Receptors (GPCRs) | GPRC6A | Allosteric modulation | rsc.org |

| Enzymes | Nitric Oxide Synthase, NFκB | Inhibition | nih.gov |

| Receptors | Estrogen Receptors | Antiproliferative activity in breast cancer | biointerfaceresearch.com |

| Various | Multiple targets | Anti-inflammatory, antiproliferative | nih.gov |

The consistent success of the this compound scaffold in generating potent ligands for a variety of biological targets solidifies its status as a privileged structure and a valuable starting point for drug discovery campaigns.

Computational Chemistry and in Silico Modeling in 2 Phenyl 1h Indole 5 Carbonitrile Research

Molecular Docking Studies for Receptor-Ligand Interaction Prediction

Identification of Putative Binding Sites and Pockets

In studies of 2-phenyl-1H-indole derivatives as potential inhibitors of breast cancer, molecular docking has been employed to investigate their interactions with key receptors such as the estrogen and progesterone (B1679170) receptors. biointerfaceresearch.com These receptors are well-established therapeutic targets in hormone-dependent breast cancers. The docking simulations for this class of compounds have identified that the ligands tend to occupy the hydrophobic ligand-binding domain (LBD) of these nuclear receptors. For instance, in the context of designing multi-target antiproliferative agents, the 2-phenylindole (B188600) scaffold has been shown to bind deeply within the hydrophobic pocket of the epidermal growth factor receptor (EGFR) kinase domain. nih.gov This binding pocket is a critical site for the regulation of kinase activity, and its occupation by a ligand can lead to the inhibition of downstream signaling pathways that promote cell proliferation.

Characterization of Key Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)

The stability of the ligand-receptor complex is governed by a variety of non-covalent interactions. For 2-phenyl-1H-indole derivatives, a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking are crucial for their binding affinity. The indole (B1671886) nitrogen can act as a hydrogen bond donor, a feature often critical for anchoring the ligand within the active site. mdpi.com The phenyl ring at the 2-position and the indole core itself contribute significantly to hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, such as phenylalanine. nih.gov In the case of EGFR, the 2-phenylindole scaffold has been observed to form stacking interactions with Phe699 and π-H interactions with Val702. nih.gov The presence of additional functional groups, such as the nitrile group in 2-phenyl-1H-indole-5-carbonitrile, can further influence the binding mode by participating in or altering the electronic landscape for these interactions. The specific interactions of 2-phenylindole derivatives with EGFR have been detailed, showcasing the importance of the scaffold in positioning the molecule for optimal binding.

| Interaction Type | Interacting Residues (Example: EGFR) | Contributing Moiety |

|---|---|---|

| π-π Stacking | Phe699, Phe771 | 2-phenylindole scaffold |

| π-H Interaction | Val702, Leu694, Gly772 | 2-phenylindole scaffold |

| Hydrogen Bonding | Asp776 | Indole NH |

| Hydrophobic Interactions | Leu820, Lys721, Asp831 | General scaffold and substituents |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the conformational flexibility of both the ligand and the receptor and the stability of their complex over time. biointerfaceresearch.com MD simulations have been conducted on complexes of 2-phenyl-1H-indole derivatives with estrogen and progesterone receptors to confirm the stability of the docked poses. biointerfaceresearch.com These simulations can reveal subtle changes in the binding mode and provide a more accurate estimation of the binding free energy. By tracking the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period, researchers can assess whether the ligand remains stably bound in the predicted orientation. This is a critical step in validating the results of molecular docking and ensuring the reliability of the predicted binding mode before proceeding with further experimental studies.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. While specific DFT studies on this compound are not widely published, the methodology is broadly applied to this class of compounds. Such calculations can determine the optimized molecular geometry, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For related indole derivatives, DFT has been used to calculate vibrational frequencies and to understand the effect of substituents on the electronic properties of the indole ring. mdpi.com These computational analyses are invaluable for understanding the intrinsic properties of a molecule that dictate its interactions with biological targets.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic and safety profile. In silico ADMET prediction has become an indispensable tool in early-stage drug discovery to filter out compounds with undesirable properties. Various predictive models and methodologies are used to assess the ADMET characteristics of 2-phenyl-1H-indole derivatives. biointerfaceresearch.com Web-based tools like SwissADME and pkCSM, as well as more specialized software, are commonly used to predict a range of properties. nih.gov These predictions are based on the molecule's structure and include parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and various toxicity endpoints. uad.ac.id For 2-phenyl-1H-indole derivatives, these predictions are crucial for guiding the design of analogs with improved drug-like properties. biointerfaceresearch.com

| ADMET Property | Prediction Methodologies | Significance |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) models, Caco-2 cell permeability models | Predicts oral bioavailability. |

| Distribution | Blood-Brain Barrier (BBB) penetration models, Plasma Protein Binding (PPB) prediction | Determines the extent of drug distribution in the body. |

| Metabolism | Cytochrome P450 (CYP) inhibition and substrate prediction | Identifies potential drug-drug interactions and metabolic stability. |

| Excretion | Renal clearance prediction | Estimates the rate of drug elimination from the body. |

| Toxicity | AMES mutagenicity, hERG inhibition, hepatotoxicity prediction | Assesses the potential for adverse effects. |

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through either structure-based or ligand-based approaches. In structure-based virtual screening, molecular docking is used to fit a large number of compounds into the binding site of a receptor. In ligand-based virtual screening, the properties of known active compounds are used to identify new compounds with similar characteristics. The 2-phenylindole scaffold has been identified through such screening processes and is also used as a template in ligand-based drug design. nih.gov This approach involves modifying a known active scaffold, such as 2-phenyl-1H-indole, to improve its potency, selectivity, or pharmacokinetic properties. The versatility of the indole ring allows for the introduction of various substituents at different positions, making it an ideal scaffold for combinatorial library design and subsequent virtual screening to explore a vast chemical space efficiently.

Antiproliferative and Cytotoxic Activity Research using In vitro Cellular Assays

The potential of 2-phenyl-1H-indole derivatives as anticancer agents has been extensively explored through a variety of in vitro cellular assays. These studies have revealed significant antiproliferative and cytotoxic effects across a range of cancer cell lines, mediated by diverse mechanisms of action.

To assess the antiproliferative and cytotoxic potential of 2-phenyl-1H-indole derivatives, researchers have utilized a panel of well-characterized human cancer cell lines. Commonly employed lines include MDA-MB-231 and MCF-7 (breast cancer), and HepG2 (liver cancer). The choice of these cell lines allows for the evaluation of compound efficacy against cancers with different genetic backgrounds and receptor statuses. For instance, MCF-7 is an estrogen receptor-positive (ER+) breast cancer cell line, while MDA-MB-231 is a triple-negative breast cancer (TNBC) cell line, known for its aggressive nature and limited treatment options. mdpi.com

Studies have shown that certain 2-phenylindole derivatives exhibit potent growth inhibition in both ER+ and ER- breast cancer cell lines. For example, some triaryl-1,2,3-triazole derivatives incorporating the 2-phenylindole scaffold showed antiproliferative activities at sub-micromolar concentrations against the MCF-7 cell line. researchgate.net Similarly, novel SERM-type ligands based on the 2-arylindole scaffold demonstrated strong antiproliferative activity in the ER-positive MCF-7 breast cancer cell line, with some compounds showing IC50 values in the low micromolar range. nih.gov Furthermore, certain indole derivatives have displayed cytotoxic effects on MCF-7 cells with minimal impact on normal human dermal fibroblast cells, highlighting a degree of selectivity. nih.gov In some cases, derivatives have shown even greater potency against the more aggressive MDA-MB-231 cells compared to MCF-7 cells. researchgate.net

Table 1: Antiproliferative Activity of Selected 2-Phenyl-1H-indole Derivatives against Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Triaryl-1,2,3-triazole derivative | MCF-7 | <5 | researchgate.net |

| SERM-type bisindole | MCF-7 | 2.71 | nih.gov |

| SERM-type indole-combretastatin conjugate | MCF-7 | 1.86 | nih.gov |

| 5-hydroxyindole-3-carboxylic acid ester | MCF-7 | 4.7 | nih.gov |

| Indole-aryl amide derivative | MCF-7 | 0.81 | nih.gov |

| Indole-aryl amide derivative | PC-3 | 2.13 | nih.gov |

| Indole-aryl amide derivative | HeLa | 5.64 | nih.gov |

The cytotoxic effects of 2-phenyl-1H-indole derivatives are often linked to their ability to disrupt the cell cycle and induce apoptosis (programmed cell death). Mechanistic studies have revealed that these compounds can cause cell cycle arrest at specific phases, preventing cancer cells from proliferating. For instance, certain indole derivatives have been shown to arrest the cell cycle in the G2/M phase in HeLa cells. nih.gov This arrest is often followed by the induction of apoptosis.

The pro-apoptotic activity of these compounds is a key area of investigation. Studies have shown that active 2-phenylindole derivatives can induce apoptosis in MCF-7 cells with minimal effects on normal peripheral blood cells. nih.gov The induction of apoptosis by these compounds can be mediated through the upregulation of pro-apoptotic proteins. For example, one indole-aryl amide derivative was found to promote apoptosis in HT29 colon cancer cells by up-regulating the pro-apoptotic protein Bax. nih.gov This compound also caused cell cycle arrest in the G1 phase, associated with the up-regulation of the anti-proliferative protein p21. nih.gov

The biological activities of 2-phenyl-1H-indole derivatives can also be attributed to their ability to inhibit specific enzymes that play crucial roles in cancer progression and inflammation.

Aromatase: While direct inhibition of aromatase by this compound itself is not extensively documented in the provided search results, the broader class of indole derivatives has been investigated for this activity.

Quinone Reductase 1 (QR1): In MCF-7 cells, the expression of quinone reductase 1 was found to be unaffected by exposure to certain tocotrienols, which were studied alongside indole derivatives in the context of breast cancer. nih.gov This suggests that not all related compounds necessarily target this enzyme.

Cyclooxygenase-2 (COX-2): A series of 2-(4-(methylsulfonyl)phenyl)indole derivatives have been designed and synthesized with the aim of achieving promising COX-2 inhibitory activity. amanote.comresearchgate.net COX-2 is an enzyme involved in inflammation and is often overexpressed in various cancers.

The interaction of 2-phenyl-1H-indole derivatives with various cellular receptors is another important aspect of their mechanism of action.

Estrogen Receptors (ERs): The 2-phenylindole scaffold has been a key structural motif in the development of selective estrogen receptor modulators (SERMs). nih.gov Numerous studies have investigated the binding affinity of these derivatives for estrogen receptors, both ERα and ERβ. nih.govias.ac.in The binding affinity is highly dependent on the substitution pattern on the indole and phenyl rings. For instance, the presence of hydroxyl groups on both aromatic rings and an alkyl group on the indole nitrogen are prerequisites for strong binding. nih.govias.ac.in Depending on the specific substitutions, these compounds can act as either strong estrogens or as impeded estrogens with antagonistic activity. nih.gov The mode of action for their antitumor effects in hormone-dependent cancers is believed to involve the estrogen receptor system. nih.gov

Cannabinoid Receptors (CBs): Derivatives of 2-phenyl-1H-indole have been identified as allosteric modulators of the CB1 cannabinoid receptor. nih.gov For example, a series of 3-(2-nitro-1-arylethyl)-1H-indoles have been reported as positive allosteric modulators (PAMs) of the CB1 receptor. nih.gov One such compound, ZCZ011, has been shown to increase the binding of orthosteric agonists and potentiate their signaling. nih.gov In contrast, some indole-2-carboxamides have been identified as negative allosteric modulators (NAMs) of the CB1 receptor. nih.gov

Efflux Pumps: Efflux pumps are proteins that can expel drugs from cells, contributing to multidrug resistance in both cancer and bacteria. Certain 2-aryl-1H-indoles have been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.gov For instance, 5-nitro-2-phenylindole has been identified as a promising lead structure that can increase the susceptibility of S. aureus to antibiotics like ciprofloxacin (B1669076). nih.govnih.gov

A significant mechanism of anticancer activity for many 2-phenyl-1H-indole derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin is a protein that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Arylthioindoles (ATIs), which are derivatives of 2-phenylindole, are potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site on β-tubulin. nih.govmdpi.com Several ATI derivatives have demonstrated greater potency than established anticancer agents like vinblastine and paclitaxel. nih.gov The substitution pattern on the indole ring plays a crucial role in the tubulin inhibitory activity. For example, derivatives with a halogen atom or a small ether group at the 5-position of the indole moiety have shown tubulin polymerization inhibition comparable to colchicine and combretastatin A-4. mdpi.com

Table 2: Tubulin Polymerization Inhibitory Activity of Selected 2-Phenylindole Derivatives

| Compound Class | IC50 (µM) | Reference |

|---|---|---|

| Arylthioindole (ATI) derivative 3 | 3.3 | nih.gov |

| 2-Phenylindole derivative 36 | 1.0 - 2.0 | mdpi.com |

| 2-Phenylindole derivative 37 | 1.0 - 2.0 | mdpi.com |

| Arylthioindole (ATI) derivative 24 | 2.0 | mdpi.com |

| Arylthioindole (ATI) derivative 25 | 4.5 | mdpi.com |

Antimicrobial Activity Research (Antibacterial, Antifungal, Antitubercular)

In addition to their anticancer properties, 2-phenyl-1H-indole derivatives have also been investigated for their antimicrobial activities.

Antibacterial Activity: Various 2-phenyl-1H-indole derivatives have been screened for their in vitro activity against both Gram-negative and Gram-positive bacteria. researchgate.netijpsonline.com Studies have shown that Gram-negative bacteria, such as Pseudomonas sp. and Enterobacter sp., are often more susceptible to these compounds than Gram-positive bacteria like Bacillus sp.. researchgate.netijpsonline.com The antibacterial activity of indoles is generally superior to that of related benzimidazoles. researchgate.netijpsonline.com Furthermore, as mentioned earlier, some 2-phenylindoles act as efflux pump inhibitors, which can restore the efficacy of conventional antibiotics against multidrug-resistant bacteria like Staphylococcus aureus. nih.gov

Antifungal Activity: The antifungal potential of 2-phenyl-1H-indole derivatives has also been explored. One derivative, in particular, exhibited potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to be the inhibition of fungal lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway.

Antitubercular Activity: The 2-phenylindole scaffold has emerged as a promising framework for the development of novel agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov A robust structure-activity relationship (SAR) has been developed for this scaffold, leading to the identification of lead compounds with good physicochemical properties. nih.gov These compounds have been shown to be bactericidal against the H37Rv strain of M. tuberculosis. nih.gov Mechanistic studies have ruled out some common targets like InhA, suggesting a novel mechanism of action. nih.gov More recently, N-phenylindole derivatives have been designed and evaluated as inhibitors of Pks13, an essential enzyme in M. tuberculosis, with some compounds showing very potent activity with MIC values in the sub-micromolar range. mdpi.com

An extensive review of preclinical research into the biological activities of this compound reveals a focused but significant investigation into its potential as a modulator of bacterial resistance, with preliminary indications of other therapeutic properties. This article details the existing scientific findings for this compound, strictly adhering to the specified areas of investigation.

Future Directions and Research Perspectives for 2 Phenyl 1h Indole 5 Carbonitrile

Development of Advanced Indole-Based Scaffolds with Enhanced Target Specificity

The discovery of 2-phenyl-1H-indole-5-carbonitrile was the result of a targeted structure-activity relationship (SAR) study that aimed to improve upon the lead compound, 2-phenyl-5-nitro-1H-indole. rsc.org The logical next step in this research trajectory is the development of new, advanced scaffolds derived from this compound to enhance its potency and specificity for the NorA efflux pump or to adapt it for entirely new biological targets.

Future efforts will likely focus on systematic modifications at key positions of the molecule. The primary sites for derivatization include the phenyl ring, the indole (B1671886) core itself, and the nitrile group at the C-5 position. By introducing a variety of substituents—such as halogens, alkyl, alkoxy, or heterocyclic groups—at these positions, researchers can finely tune the electronic and steric properties of the molecule. The goal is to optimize interactions with the target protein's binding pocket, thereby increasing efficacy and minimizing off-target effects. The versatility of the indole scaffold allows for such modifications, which have proven effective in developing drugs for a wide range of diseases. mdpi.comontosight.ai

Table 1: Potential Sites for Chemical Modification on the this compound Scaffold

| Modification Site | Position | Potential Modifications | Desired Outcome |

|---|---|---|---|

| Phenyl Ring | C-2' to C-6' | Halogens (F, Cl, Br), Alkyl groups, Methoxy groups, Nitro groups | Enhance binding affinity, alter solubility, improve metabolic stability |

| Indole Nitrogen | N-1 | Alkylation, Acylation, Arylation | Modulate lipophilicity, introduce new interaction points |

| Indole Core | C-3, C-4, C-6, C-7 | Small alkyl groups, halogens | Probe steric tolerance of the binding pocket, block metabolic sites |

| Carbonitrile Group | C-5 | Bioisosteric replacement (e.g., tetrazole, carboxylate, amide) | Improve pharmacokinetic properties, alter target interactions |

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and its application to the this compound scaffold holds immense promise. github.io These computational tools can accelerate the design-test-learn cycle by predicting the biological activities and physicochemical properties of novel derivatives before they are synthesized. mdpi.com

Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large libraries of known bioactive molecules, including indole-containing compounds, to design new virtual libraries focused on the 2-phenyl-1H-indole scaffold. nih.gov These models can generate novel structures that are optimized for specific properties like high binding affinity for a target or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Furthermore, predictive ML models, like Random Forest and Support Vector Machines, can be developed to create Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov By training these models on existing data for this compound and its analogues, researchers can predict the bioactivity of virtual compounds, allowing them to prioritize the synthesis of only the most promising candidates. This approach significantly reduces the time and cost associated with traditional screening methods. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas

While the primary established activity of this compound is the inhibition of the NorA efflux pump in bacteria, the indole scaffold is known for its promiscuity and therapeutic versatility. mdpi.comacs.orgrsc.org This opens up exciting avenues for exploring novel biological targets and therapeutic areas for this compound and its future derivatives. Indole-based drugs have been successfully developed for cancer, inflammation, neurodegenerative diseases, and metabolic disorders. mdpi.com

Future research could involve screening this compound and a library of its derivatives against a wide panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in human diseases. nih.gov For instance, other indole scaffolds have been investigated as positive allosteric modulators of the cannabinoid receptor CB1 for pain management. nih.gov Given the structural similarities, it is plausible that derivatives of this compound could be optimized for targets far removed from bacterial efflux pumps, potentially leading to new treatments in oncology, neurology, or inflammatory diseases. mdpi.comresearchgate.net

Advancement of Sustainable and Green Chemistry Approaches for Synthesis

As the pharmaceutical industry moves towards more environmentally responsible practices, the development of sustainable and green chemistry approaches for the synthesis of this compound is a critical future direction. Traditional methods for creating indole rings can involve harsh reagents, high temperatures, and halogenated solvents. researchgate.net

Modern synthetic chemistry offers a host of greener alternatives that can be applied to this molecule. acs.org Key areas for advancement include:

Novel Catalytic Systems: Employing non-toxic, recyclable metal catalysts like copper oxide nanoparticles or even metal-free catalysts can improve efficiency and reduce waste. acs.orgnih.gov

Green Solvents: Replacing traditional organic solvents with more benign options such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a core principle of green chemistry. rsc.orgnih.govmdpi.com

Energy-Efficient Methods: Techniques like microwave-assisted or ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net

One-Pot and Multicomponent Reactions: Designing synthetic routes where multiple bonds are formed in a single reaction vessel (a "one-pot" reaction) minimizes intermediate workup steps, saving time, resources, and reducing waste. rsc.orgacs.org

These methods not only reduce the environmental impact of production but also often lead to higher yields and purer products, making them economically advantageous. researchgate.net

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for 2-Phenylindoles

| Synthesis Parameter | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Catalysts | Often require stoichiometric strong acids or heavy metals | Recyclable nanoparticles, metal-free catalysts, biocatalysis acs.orgnumberanalytics.com |

| Solvents | Halogenated solvents (e.g., Dichloromethane) | Water, Ethanol, PEG, Deep Eutectic Solvents rsc.orgresearchgate.netnih.gov |

| Energy Input | Prolonged heating with high energy consumption | Microwave irradiation, ultrasound, flow chemistry researchgate.netnumberanalytics.com |